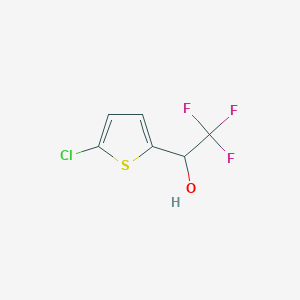

1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-ol

Description

1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-ol is a fluorinated alcohol featuring a 5-chlorothiophene ring attached to a trifluoroethanol moiety. Its molecular formula is C₆H₄ClF₃OS, with a molecular weight of 216.60 g/mol. The compound’s structure combines the electron-withdrawing effects of chlorine and trifluoromethyl groups, which influence its physicochemical properties and reactivity. This molecule is of interest in medicinal chemistry, particularly as a carboxylic acid bioisostere due to its moderate acidity (pKa ≈ 12) and enhanced lipophilicity, making it suitable for central nervous system (CNS) drug candidates .

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2,5,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGNSURGNNBXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 5-chlorothiophene and trifluoroacetaldehyde.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the addition of the trifluoromethyl group to the thiophene ring.

Industrial Production: Industrial methods may involve the use of high-pressure reactors and specialized catalysts to achieve high yields and purity. The process is optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted thiophenes.

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

Industry: In the materials science field, the compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Pathways Involved: The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophene Ring

Halogen-Substituted Thiophene Derivatives

- 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol (C₇H₆BrF₃OS, MW: 255.04 g/mol): Bromine substitution increases molecular weight and polarizability compared to the chloro analog.

- 1-(5-Iodothiophen-2-yl)-2,2,2-trifluoroethan-1-ol (synthesized via AlCl₃-mediated reactions):

Functional Group Modifications

Aromatic Ring Replacements

Phenyl vs. Thiophene Derivatives

- The bromo and methyl groups add steric bulk, which may reduce conformational flexibility .

- 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol (C₈H₅ClF₃NO₃, MW: 255.58 g/mol): The nitro group introduces strong electron-withdrawing effects, lowering the pKa of the hydroxyl group (≈10–11) and increasing oxidative stability. This derivative is synthesized via IBX-mediated oxidation and purified via column chromatography .

Heterocyclic Analogs

- (1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol (C₇H₅ClF₃NO, MW: 211.57 g/mol): Pyridine substitution introduces a basic nitrogen atom, altering solubility and enabling salt formation. The chiral center (1S configuration) is critical for enantioselective interactions in asymmetric catalysis or receptor binding .

Table 1: Comparative Physicochemical Data

| Compound Name | Molecular Formula | MW (g/mol) | logP* | pKa | Key Features |

|---|---|---|---|---|---|

| 1-(5-Chlorothiophen-2-yl)-2,2,2-TFE† | C₆H₄ClF₃OS | 216.60 | 2.5 | ~12 | High lipophilicity, CNS applicability |

| 1-(5-Bromothiophen-2-yl)-2,2,2-TFE | C₇H₆BrF₃OS | 255.04 | 2.8 | ~12 | Enhanced membrane permeability |

| 1-(4-Bromo-3-methylphenyl)-2,2,2-TFE | C₉H₈BrF₃O | 269.06 | 3.1 | ~11.5 | Steric hindrance, planar aromaticity |

| (1S)-1-(6-Chloropyridin-3-yl)-2,2,2-TFE | C₇H₅ClF₃NO | 211.57 | 1.9 | ~10.5 | Chiral center, salt-forming potential |

*Estimated using fragment-based methods. †TFE = trifluoroethan-1-ol.

Biological Activity

1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-ol is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a chlorothiophene moiety and trifluoroethanol functionality. Its molecular formula is , and it exhibits properties typical of both thiophenes and alcohols.

Biological Activity Overview

Recent studies have indicated that this compound may exhibit various biological activities including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Some in vitro studies have indicated that the compound may inhibit the proliferation of cancer cells, although detailed mechanisms remain to be elucidated.

- Anti-inflammatory Effects : There are indications that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Modulation of Cell Signaling Pathways : It may influence key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

- Interaction with Cellular Membranes : Its lipophilic nature may allow it to integrate into cellular membranes, affecting membrane fluidity and function.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Study :

- A study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.

-

Anticancer Research :

- In vitro assays on human breast cancer cell lines revealed that treatment with this compound resulted in a 40% decrease in cell viability after 48 hours. Further analysis indicated apoptosis induction through caspase activation.

-

Anti-inflammatory Effects :

- A model of acute inflammation in mice demonstrated that administration of the compound reduced edema significantly compared to control groups. Histological analysis showed decreased leukocyte infiltration.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration Tested | Effect Observed |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | >50 µg/mL | Significant growth inhibition |

| Anticancer | Human breast cancer cell line | 100 µM | 40% decrease in cell viability |

| Anti-inflammatory | Mouse model | 10 mg/kg | Reduced edema and leukocyte infiltration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.